4-[(4-ethylphenoxy)acetyl]morpholine
Description
Properties
IUPAC Name |
2-(4-ethylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-12-3-5-13(6-4-12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNHHUDPGPWYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Phenoxyacetyl vs. Sulfonyl/Thiazolyl Substituents
- 4-[(4-Ethylphenoxy)acetyl]morpholine features a phenoxyacetyl group, which introduces both aromaticity and hydrogen-bonding capacity.
- 4-(4-Chlorophenyl)thiazol-2-yl)morpholine () incorporates a thiazole ring, increasing planarity and enabling π-π stacking interactions, which are absent in phenoxyacetyl derivatives.
Thiomorpholine vs. Morpholine Core
- Thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine, ) replace the oxygen atom in morpholine with sulfur, significantly altering physicochemical properties. The sulfur atom increases lipophilicity (logP increases by ~0.5–1.0 units) and introduces a metabolically labile site prone to oxidation .
Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Morpholine Derivatives
*Predicted using analogous structures (e.g., 4-(4-ethylphenoxy)-N-(4-morpholinophenyl)butanamide, ). †Estimated via fragment-based methods.
Kinase and Receptor Modulation
- Thiazolylmorpholines (e.g., 4-(1,3-thiazol-2-yl)morpholine, ) exhibit potent inhibition of phosphoinositide 3-kinase (PI3K) due to thiazole-mediated π-stacking with hydrophobic kinase pockets. In contrast, phenoxyacetyl derivatives may favor interactions with extracellular targets like G-protein-coupled receptors (GPCRs) due to their larger substituents .
- Piperidine vs. Morpholine Moieties : In EP2 receptor modulators (), replacing piperidine with morpholine abolished activity, highlighting the critical role of morpholine’s oxygen in hydrogen bonding with the receptor.
Metabolic Stability
- Thiomorpholine derivatives () are susceptible to oxidation at sulfur, forming sulfoxides/sulfones, whereas morpholine derivatives with stable substituents (e.g., this compound) likely exhibit longer half-lives .
Q & A
Q. What are the optimal synthetic routes for 4-[(4-ethylphenoxy)acetyl]morpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a two-step process:
Acetylation of 4-ethylphenol : React 4-ethylphenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form (4-ethylphenoxy)acetyl chloride.
Coupling with morpholine : React the intermediate with morpholine under anhydrous conditions, using a polar aprotic solvent (e.g., DMF) and a catalyst like triethylamine.
- Optimization :
- Temperature : Maintain 0–5°C during acetylation to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
- Yield Enhancement : Increase molar equivalents of morpholine (1.5–2.0 eq) to drive the reaction to completion .
| Reaction Step | Key Parameters | Yield Range |
|---|---|---|
| Acetylation | 0–5°C, NaOH | 70–85% |
| Coupling | DMF, Et₃N | 60–75% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.6–4.0 ppm (morpholine protons), and δ 6.8–7.2 ppm (aromatic protons).
- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm.
- IR Spectroscopy : Strong absorption at ~1650–1750 cm⁻¹ (C=O stretch).
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₉NO₃ (calculated 261.13 g/mol).
- X-ray Diffraction (XRD) : For crystalline derivatives, compare unit cell parameters with similar morpholine structures (e.g., 4-(4-nitrophenyl)morpholine ).
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
Map electrostatic potential surfaces to identify regions prone to intermolecular interactions (e.g., hydrogen bonding with biological targets).
- Validation : Compare computational results with experimental spectral data (e.g., NMR chemical shifts) .
Q. What strategies resolve contradictions in reported bioactivity data for morpholine derivatives (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Replicate Studies : Ensure identical synthetic protocols (e.g., purity >98% via HPLC, as in pharmaceutical intermediates ).
- Assay Standardization :
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.
Q. How can retrosynthetic analysis and AI-driven tools design novel derivatives of this compound?
- Methodological Answer :
- Retrosynthesis :
Identify key bonds: Cleave the acetyl-morpholine bond to generate (4-ethylphenoxy)acetic acid and morpholine precursors.
Modify substituents: Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance metabolic stability .
- AI Tools : Use Template_relevance models (e.g., Reaxys, Pistachio) to predict feasible reaction pathways for derivatives .
Q. How do structural modifications at the morpholine ring or phenoxy moiety influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : Replace the ethyl group with -CF₃ to increase logP (measured via shake-flask method).
- Solubility : Introduce polar groups (e.g., -OH) on the morpholine ring and assess via HPLC retention times.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to compare decomposition temperatures of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
